molecular formula C26H14 B086413 Naphtho[1,2,3,4-ghi]perylene CAS No. 190-84-1

Naphtho[1,2,3,4-ghi]perylene

Cat. No.: B086413
CAS No.: 190-84-1
M. Wt: 326.4 g/mol
InChI Key: LGERRYPEGFPVAJ-UHFFFAOYSA-N
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Description

Naphtho[1,2,3,4-ghi]perylene (CAS 190-84-1) is a six-ring cata-condensed polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₆H₁₄ and a molecular weight of 326.39 g/mol . Structurally, it consists of a perylene core fused with a naphthalene moiety at the bay region, resulting in a planar, highly conjugated system. Its IUPAC Standard InChIKey is LGERRYPEGFPVAJ-UHFFFAOYSA-N . This compound is primarily used in laboratory research and chemical synthesis, with applications in materials science and environmental analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[1,2,3,4-ghi]perylene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between perylene and anthranilic acid. This reaction typically uses para-dodecylbenzenesulfonic acid and isopentyl nitrite in ethyl acetate at 25°C for one hour, followed by a reaction with potassium fluoride and 18-crown-6 ether in toluene at 100°C for two hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial applications, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2,3,4-ghi]perylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
NPP has been investigated for its potential use in OLEDs due to its favorable electronic properties. Its high thermal and photostability make it a suitable candidate for use as an emissive layer in OLED devices. Studies have shown that NPP can serve as a building block for more complex organic semiconductors that exhibit efficient light emission and charge transport characteristics .

Field-Effect Transistors (FETs)
The application of NPP in organic field-effect transistors (OFETs) has also been explored. Its ability to form stable thin films with good charge mobility positions it as a promising material for the active layer in OFETs. Research indicates that devices incorporating NPP show improved performance metrics compared to those using traditional organic semiconductors .

Photonic Applications

Photodetectors
NPP's photophysical properties allow it to be used in photodetectors, particularly those designed for detecting ultraviolet (UV) light. Its ability to absorb UV radiation efficiently makes it an ideal candidate for applications in environmental monitoring and safety .

Solar Cells
The integration of NPP into organic photovoltaic cells has been studied extensively. Its strong absorption characteristics and suitable energy levels facilitate effective charge separation and transport, leading to enhanced power conversion efficiencies in organic solar cells .

Environmental Studies

Toxicological Assessments
Naphtho[1,2,3,4-ghi]perylene serves as a model compound in environmental toxicology studies due to its persistence and potential mutagenic properties. Research has indicated that while NPP itself may not be carcinogenic, it can exhibit mutagenic activity under certain conditions . This makes it relevant for assessing the environmental impact of PAHs and their derivatives.

Analytical Chemistry
In analytical chemistry, NPP is utilized as a standard reference compound for the identification and quantification of PAHs in complex mixtures. Its distinct spectral properties facilitate the development of chromatographic methods for separating and analyzing PAHs in environmental samples .

Material Science

Nanostructured Materials
NPP has been explored for creating nanostructured materials with unique optical and electronic properties. By incorporating NPP into composite materials or hybrid structures, researchers aim to develop advanced materials with tailored functionalities for applications ranging from sensors to catalysts .

Summary Table of Applications

Application AreaSpecific UseKey Properties
Organic ElectronicsOLEDsHigh thermal stability
OFETsGood charge mobility
PhotonicsPhotodetectorsEfficient UV absorption
Solar CellsEnhanced power conversion efficiency
Environmental StudiesToxicological assessmentsModel compound for PAH studies
Analytical chemistryReference standard
Material ScienceNanostructured materialsTailored optical/electronic properties

Mechanism of Action

The mechanism of action of Naphtho[1,2,3,4-ghi]perylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect various biological pathways and processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Isomers

Naphtho[1,2,3,4-ghi]perylene belongs to the C₂₆H₁₄ PAH isomer group , which includes several structurally distinct compounds. Key isomers and their properties are compared below:

Table 1: Structural and Chromatographic Comparison of C₂₆H₁₄ PAHs

Compound Name CAS Number Retention Index (L/B) Key Structural Features
This compound 190-84-1 1.181 Perylene fused with naphthalene
Dibenzo[b,ghi]perylene 5869-30-7 1.289 Two benzene rings fused to perylene
Dibenzo[b,pqr]perylene 190-95-4 1.330 Asymmetric bay-region fusion
Naphtho[8,1,2-bcd]perylene 188-89-6 1.398 Naphthalene fused at alternate sites

Key Findings :

  • Chromatographic Behavior : The retention indices (L/B) vary significantly due to differences in molecular planarity and polarity. This compound has the lowest index (1.181), indicating higher polarity compared to dibenzo derivatives .
  • Synthesis : this compound is synthesized via Diels-Alder cycloaddition of benzyne to perylene, achieving yields up to 77% under optimized conditions . In contrast, dibenzo isomers often require multi-step reactions with lower yields .

Comparison with Functionalized Derivatives

This compound derivatives, such as 11,12-dihydro-10H-cyclopenta[6,7]this compound (CPNP) , incorporate cycloaliphatic units. These derivatives are used to model asphaltene structures due to their similarity in molecular weight and H/C ratios .

Table 2: Functionalized Derivatives vs. Parent Compound

Property This compound CPNP (Derivative)
Molecular Weight 326.39 g/mol 402.50 g/mol
Boiling Point Not reported >500°C (estimated)
Application Environmental analysis Asphaltene modeling

Key Insight : Cycloaliphatic modifications increase molecular weight and alter solubility, making derivatives like CPNP more suitable for hydrocarbon studies .

Toxicological and Environmental Profiles

Table 3: Hazard Comparison with Benzo[ghi]perylene

Parameter This compound Benzo[ghi]perylene
GHS Classification Acute toxicity, skin/eye irritation Aquatic toxicity
Carcinogenicity Potential carcinogen (ACGIH) Group 3 (IARC)
Solubility in Water No data 2.61 mg/L

Critical Notes:

  • This compound lacks comprehensive ecological data, unlike benzo[ghi]perylene, which is explicitly toxic to aquatic life .
  • Both compounds require stringent handling protocols, including respiratory and dermal protection .

Optical and Electronic Properties

The Pariser-Parr-Pople (PPP) model reveals that lower-symmetry PAHs like this compound exhibit red-shifted absorption spectra compared to benzo[ghi]perylene (C₂₂H₁₂). This is attributed to extended π-conjugation and reduced symmetry .

Biological Activity

Naphtho[1,2,3,4-ghi]perylene (N[ghi]P) is a polycyclic aromatic hydrocarbon (PAH) with significant environmental and biological implications. This compound has been studied for its potential mutagenic and carcinogenic properties, particularly in relation to its metabolic activation and interaction with biological systems. This article provides a detailed overview of the biological activity of N[ghi]P, including its mechanisms of action, genotoxicity, and implications for human health.

Chemical Structure and Properties

This compound is characterized by a complex structure consisting of multiple fused aromatic rings. Its chemical formula is C26H14C_{26}H_{14}, and it features a unique arrangement that contributes to its stability and potential toxicity. The structural properties of N[ghi]P influence its interactions with biological molecules and its metabolic pathways.

Research indicates that N[ghi]P can be metabolically activated by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive epoxide intermediates that can bind to DNA, resulting in mutagenic effects. The following table summarizes key metabolic pathways associated with N[ghi]P:

Metabolite Enzyme Biological Effect
N[ghi]P EpoxideCYP1A1DNA adduct formation
Hydroxylated metabolitesCYP1B1Potential genotoxicity
Reactive oxygen speciesVariousInduction of oxidative stress

Studies have shown that the metabolic activation of N[ghi]P is similar to that of other well-known PAHs like benzo[a]pyrene (BaP), suggesting a comparable risk profile for genotoxicity and carcinogenicity .

Genotoxicity Studies

Genotoxicity assessments have revealed that N[ghi]P exhibits mutagenic properties in various biological systems. For instance:

  • In vitro studies demonstrated that N[ghi]P can induce mutations in bacterial strains such as Salmonella typhimurium, indicating its potential as a mutagen .
  • Cell-based assays using human lung cells have shown that exposure to N[ghi]P leads to increased levels of DNA damage markers, suggesting a direct impact on genomic integrity .

The following case study illustrates the genotoxic effects of N[ghi]P:

Case Study: DNA Damage Induction

A study investigated the effects of N[ghi]P on BEAS-2B human bronchial epithelial cells. Results indicated:

  • A dose-dependent increase in DNA strand breaks.
  • Elevated levels of oxidative stress markers.
  • Enhanced expression of CYP1A1, linking metabolic activation to observed genotoxic effects.

These findings support the hypothesis that N[ghi]P is capable of inducing DNA damage through both direct interaction and metabolic activation pathways .

Environmental Impact and Human Health Risks

As a component of environmental pollutants, particularly from coal tar and combustion processes, N[ghi]P poses significant health risks due to its persistent nature and bioaccumulation potential. The compound has been detected in urban air samples and sediments, raising concerns about long-term exposure among populations living near contaminated sites.

Health Risk Assessment

The risk assessment for N[ghi]P includes:

  • Carcinogenic potential : Classified as a probable human carcinogen based on animal studies.
  • Environmental persistence : High stability in the environment increases exposure risk.
  • Bioaccumulation : Potential for accumulation in fatty tissues raises concerns for food chain transfer.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Naphtho[1,2,3,4-ghi]perylene in laboratory settings?

this compound is classified under GHS hazard categories for acute toxicity (oral), skin/eye irritation, and respiratory sensitization . Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) to avoid inhalation of aerosols .
  • Ventilation: Conduct experiments in fume hoods to minimize exposure to dust or vapors .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
  • Waste Disposal: Collect residues in sealed containers for incineration by authorized waste management services .

Q. What synthetic routes are documented for this compound?

Synthesis often involves methyl-addition/ring-expansion reactions in PAH-forming environments. For example:

  • Diels–Alder Cycloaddition: Reacting methyl-substituted precursors (e.g., benzo[a]pyrenylmethyl radicals) with alkenes like ethylene or propene under high-temperature pyrolysis conditions (e.g., 700–900°C) .
  • Patent Methods: PL Patent Appl. PL430590A1 describes naphtho-perylene synthesis via catalytic dehydrogenation of polycyclic intermediates .
  • Key Challenges: Control regioselectivity and minimize byproducts like dibenzo-perylene isomers .

Q. How is this compound structurally characterized?

Structural analysis relies on:

  • Molecular Formula: C26H14 (MW 326.39 g/mol) .
  • Computational Methods: Quantum chemical calculations (e.g., DFT) predict bond lengths (1.18–1.33 Å) and aromatic sextet distribution .
  • Chromatography: HPLC with fluorescence detection or GC-MS for purity assessment, using retention indices from NIST standards .

Advanced Research Questions

Q. What reaction pathways dominate the molecular growth of this compound in combustion environments?

In hydrocarbon pyrolysis, formation occurs via:

  • Methyl-Addition/Ring-Expansion: Methyl radicals from aliphatic precursors (e.g., propene) add to bay-region PAHs like benzo[a]pyrene, followed by cyclization and dehydrogenation .
  • Radical-Mediated Growth: Phenalenyl-type intermediates react with propene to form C26H14 isomers, favoring structures with maximal aromatic sextets (e.g., this compound over dibenzo-perylene) .
  • Key Data: Yields increase tenfold with methyl-dopant addition in model systems .

Q. How do computational methods aid in predicting electronic properties and stability?

Quantum chemical studies reveal:

  • HOMO-LUMO Gaps: ~3.9–4.1 eV, indicating moderate electronic stability .
  • Aromaticity: Delocalized π-electrons across 14 fused rings, with bond alternation patterns consistent with Clar’s rule .
  • Thermodynamic Stability: Lower heat of formation compared to non-planar PAHs due to extended conjugation .

Q. What analytical challenges arise in detecting this compound in environmental samples?

  • Co-elution Issues: Similar retention times to dibenzo-perylene isomers require high-resolution GC×GC-MS or Shpol’skii spectroscopy for differentiation .
  • Detection Limits: Limits of quantification (LOQ) for PAHs in sediments are ~0.1–1 ppb, necessitating solid-phase extraction (SPE) pre-concentration .
  • Matrix Effects: Co-extracted organic matter in soil/water samples can suppress ionization in LC-MS/MS .

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported toxicological data be resolved?

  • Inconsistent Classifications: While OSHA and IARC do not classify it as carcinogenic, some studies report mutagenicity in Salmonella assays with metabolic activation .
  • Methodology: Standardize testing using OECD guidelines (e.g., TG 471 for Ames tests) and validate with in vivo models (e.g., zebrafish embryos) .
  • Degradation Studies: Microbial consortia (e.g., yeast strains) degrade this compound via dioxygenase pathways, reducing toxicity .

Q. Why are experimental and computational bond-length values inconsistent?

  • Basis Set Limitations: DFT calculations with smaller basis sets (e.g., 6-31G*) overestimate bond lengths by 0.02–0.05 Å compared to CCSD(T) methods .
  • Crystal Packing Effects: X-ray diffraction data may reflect intermolecular forces absent in gas-phase computations .

Q. Methodological Recommendations

  • Synthesis Optimization: Use methyl-dopant ratios ≥5% to enhance this compound yields in pyrolysis .
  • Analytical Validation: Cross-validate GC-MS results with NMR (e.g., <sup>13</sup>C DEPT for carbon skeleton confirmation) .
  • Computational Workflow: Combine DFT with molecular dynamics (MD) to model solvent and temperature effects .

Properties

IUPAC Name

heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(18),2(11),3(8),4,6,9,12,14,16,19,21(26),22,24-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-2-8-18-17(7-1)21-13-11-15-5-3-9-19-20-10-4-6-16-12-14-22(18)26(24(16)20)25(21)23(15)19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGERRYPEGFPVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=CC=C5C6=CC=CC7=C6C4=C(C2=C1)C=C7)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172459
Record name Naphtho(1,2,3,4-ghi)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-84-1
Record name Naphtho(1,2,3,4-ghi)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(1,2,3,4-ghi)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Naphtho[1,2,3,4-ghi]perylene
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Naphtho[1,2,3,4-ghi]perylene
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Naphtho[1,2,3,4-ghi]perylene
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Naphtho[1,2,3,4-ghi]perylene
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Naphtho[1,2,3,4-ghi]perylene
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Naphtho[1,2,3,4-ghi]perylene

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